2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridin-2-amine with appropriate reagents under controlled conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The presence of chlorine and trifluoromethyl groups makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of novel compounds, including inhibitors of specific enzymes.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its binding affinity to certain enzymes and receptors, leading to modulation of their activity. This compound can inhibit or activate specific pathways, depending on its structure and the target molecule .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: A closely related compound with similar structural features.
2-(Trifluoromethyl)pyridine: Another compound with a trifluoromethyl group on the pyridine ring.
Uniqueness
2-(2-Amino-2-methylpropoxy)-3-chloro-5-(trifluoromethyl)pyridine is unique due to its specific substitution pattern and the presence of an amine group
Properties
CAS No. |
1115029-80-5 |
---|---|
Molecular Formula |
C10H12ClF3N2O |
Molecular Weight |
268.66 |
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H12ClF3N2O/c1-9(2,15)5-17-8-7(11)3-6(4-16-8)10(12,13)14/h3-4H,5,15H2,1-2H3 |
InChI Key |
NXQRVHCODBHGKZ-UHFFFAOYSA-N |
SMILES |
CC(C)(COC1=C(C=C(C=N1)C(F)(F)F)Cl)N |
Canonical SMILES |
CC(C)(COC1=C(C=C(C=N1)C(F)(F)F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.